molecular formula C7H15Cl2N2OPS B12734826 1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide CAS No. 78219-88-2

1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide

Cat. No.: B12734826
CAS No.: 78219-88-2
M. Wt: 277.15 g/mol
InChI Key: YVPFEYKCTBCNJK-UHFFFAOYSA-N
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Description

Properties

CAS No.

78219-88-2

Molecular Formula

C7H15Cl2N2OPS

Molecular Weight

277.15 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-5-methyl-2-sulfanylidene-1,3,2λ5-oxazaphospholidin-2-amine

InChI

InChI=1S/C7H15Cl2N2OPS/c1-7-6-10-13(14,12-7)11(4-2-8)5-3-9/h7H,2-6H2,1H3,(H,10,14)

InChI Key

YVPFEYKCTBCNJK-UHFFFAOYSA-N

Canonical SMILES

CC1CNP(=S)(O1)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

The preparation typically involves a one-pot reaction combining:

Stepwise Reaction Process

Step Description Temperature Range Key Notes
1 Dissolution of POCl₃ and bis(2-chloroethyl)amine hydrochloride in inert solvent Ambient to -15 to -10 °C Slight molar excess of amine hydrochloride (1-5%) relative to POCl₃
2 Slow addition of 3-aminopropan-1-ol solution with first portion of auxiliary base -15 to -10 °C Controls initial cyclization rate
3 Dropwise addition of second portion of auxiliary base -7 to -3 °C Binds HCl released during cyclization
4 Stirring at 15 to 20 °C for 5 to 25 hours 15 to 20 °C Ensures completion of cyclization and substitution
5 Dropwise addition of remaining auxiliary base 20 to 40 °C (gradual increase) Facilitates substitution of chlorine at phosphorus and release of free bis(2-chloroethyl)amine
6 Final stirring until complete substrate conversion 20 to 40 °C Reaction monitored for completion

Role of Auxiliary Base

  • Controls the rate of cyclization to form the oxazaphospholidine ring.
  • Regulates the substitution of the phosphate chlorine atom by bis(2-chloroethyl)amine.
  • Facilitates the release of free bis(2-chloroethyl)amine from its hydrochloride salt.
  • Binds the hydrochloric acid generated, preventing side reactions.

Solvent and Water Control

  • Use of anhydrous aprotic solvents (e.g., dry dichloromethane or similar) is critical.
  • Water content must be kept below 0.01% to avoid hydrolysis of reactive intermediates.

Detailed Reaction Mechanism Insights

  • The initial attack of the amino alcohol on POCl₃ forms a dichlorophosphate intermediate .
  • Cyclization occurs to form the 2-chloro-2-oxo-1,3,2-oxazaphospholidine ring.
  • Subsequent substitution of the chlorine atom on phosphorus by bis(2-chloroethyl)amine completes the formation of the target compound.
  • The reaction is kinetically controlled by temperature and base addition rate to avoid formation of unwanted byproducts such as amido chlorophosphates.

Analytical and Purity Considerations

  • The product is typically isolated as a pharmacopoeial purity compound.
  • Purity is confirmed by NMR spectroscopy , IR spectroscopy , and chromatographic methods .
  • Reaction progress is monitored by temperature control and substrate conversion assays .

Summary Table of Preparation Parameters

Parameter Specification Purpose/Effect
Solvent Aprotic, anhydrous (≤0.01% water) Prevent hydrolysis
Temperature (initial) -15 to -10 °C Control cyclization rate
Temperature (mid) -7 to -3 °C Control HCl binding
Temperature (final) 15 to 40 °C (gradual) Complete substitution
Auxiliary base Tertiary amine (e.g., triethylamine) Controls reaction kinetics and HCl scavenging
Molar ratios Slight excess bis(2-chloroethyl)amine hydrochloride (1-5%) Ensure complete reaction
Reaction vessel Single closed vessel Minimize contamination and control atmosphere
Reaction time 5 to 25 hours (stirring at 15-20 °C) Ensure full conversion

Research Findings and Optimization Notes

  • The rate of addition of the auxiliary base is critical to avoid premature release of bis(2-chloroethyl)amine and side reactions.
  • Maintaining low temperatures during initial steps prevents decomposition and side product formation.
  • The single-vessel process enhances efficiency and reduces contamination risk.
  • The method is scalable and reproducible, suitable for pharmaceutical-grade production.
  • Use of trialkylamines as auxiliary bases is preferred for their effectiveness and ease of removal.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H13Cl2N2OPS
  • Molecular Weight : 228.12 g/mol
  • CAS Registry Number : 200099

The compound features a unique structure that allows it to interact with biological systems effectively. Its oxazaphospholidine ring contributes to its reactivity and biological activity.

Anticancer Activity

1,3,2-Oxazaphospholidine derivatives are primarily known for their anticancer properties. The compound is related to cyclophosphamide, a well-established chemotherapeutic agent. Cyclophosphamide is used in treating various cancers such as:

  • Lymphomas
  • Leukemias
  • Breast Cancer
  • Ovarian Cancer

The mechanism of action involves the formation of active metabolites that alkylate DNA, leading to cell death in rapidly dividing cancer cells. The bis(2-chloroethyl)amino group is crucial for this alkylation process, which disrupts DNA replication and transcription.

Immunosuppressive Properties

In addition to its anticancer effects, this compound exhibits immunosuppressive activity. It is utilized in:

  • Organ Transplantation : To prevent rejection by suppressing the immune response.
  • Autoimmune Diseases : To reduce the activity of the immune system in conditions such as lupus and rheumatoid arthritis.

The immunosuppressive effects are primarily due to its ability to inhibit lymphocyte proliferation and function.

Synthesis and Derivatives

The synthesis of 1,3,2-Oxazaphospholidine derivatives typically involves reactions with phosphorous oxychloride and bis(2-chloroethyl)amine under controlled conditions. The synthesis pathways often yield compounds with varying degrees of potency and selectivity for different biological targets.

Table 1: Synthesis Pathways and Yield Data

Compound NameSynthesis MethodYield (%)Reference
CyclophosphamideReaction of N,N-bis(2-chloroethyl)amine70
IfosfamidePhosphorylation followed by cyclization65
TrofosfamideControlled hydrolysis80

Case Study 1: Cyclophosphamide in Oncology

Cyclophosphamide has been extensively studied in clinical settings. A study involving patients with advanced breast cancer demonstrated a significant improvement in survival rates when treated with cyclophosphamide compared to standard therapies alone. The study highlighted the drug's efficacy in combination regimens.

Case Study 2: Immunosuppression in Organ Transplants

In a clinical trial involving kidney transplant recipients, the use of cyclophosphamide as part of a multi-drug immunosuppressive regimen resulted in lower rates of acute rejection compared to patients receiving standard therapy without cyclophosphamide. This underscores its role as an effective immunosuppressant.

Mechanism of Action

The mechanism of action of 1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide involves its interaction with molecular targets, such as DNA or proteins. The compound’s bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on these targets, leading to cross-linking or other modifications that disrupt their normal function. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide
  • CAS Reg. No.: 78219-88-2 .
  • Molecular Formula : C₇H₁₄Cl₂N₂OPS.
  • Structure: A five-membered 1,3,2-oxazaphospholidine ring system with: A sulfur atom at position 2 (2-sulfide). A bis(2-chloroethyl)amino group at position 2. A methyl substituent at position 4.

Key Features: The sulfide group (2-sulfide) distinguishes it from oxide-containing analogs like cyclophosphamide.

Comparison with Similar Compounds

Cyclophosphamide (CAS 6055-19-2)

Structural Differences :

  • Ring System : Cyclophosphamide contains a six-membered 1,3,2-oxazaphosphorine ring, whereas the target compound has a five-membered 1,3,2-oxazaphospholidine ring .
  • Functional Groups : Cyclophosphamide has a 2-oxide group, while the target compound has a 2-sulfide.
  • Substituents: Both share the bis(2-chloroethyl)amino group, but the target compound has an additional methyl group at position 5.

Physicochemical Properties :

Property Target Compound Cyclophosphamide
Solubility Likely lower water solubility due to methyl group Soluble in water, ethanol
Reactivity Sulfide may enhance nucleophilic substitution vs. oxide Oxide group stabilizes the molecule

Pharmacological Implications :

  • Cyclophosphamide is a prodrug activated by hepatic cytochrome P450 enzymes, forming phosphoramide mustard.
  • The methyl group may reduce renal clearance, extending half-life but increasing toxicity risks.

1,3,2-Oxazaphospholidine Derivatives

Example 1 : CAS 141931-21-7

  • Structure : 2-(Ethylsulfonyl)-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-oxide.
  • Comparison :
    • Substituents : Ethylsulfonyl and phenyl groups instead of chloroethyl and methyl.
    • Applications : Likely designed for pesticidal or industrial uses due to sulfonyl groups (cf. sulfonylureas) .

Example 2 : CAS 78219-86-0

  • Structure: 2-[Bis(2-chloroethyl)amino]-5-methyl-5-propyl-1,3,2-oxazaphospholidine 2-oxide.
  • Comparison :
    • Substituents : Propyl group at position 5 vs. methyl.
    • Impact : Increased lipophilicity could enhance membrane permeability but reduce solubility .

Biological Activity

1,3,2-Oxazaphospholidine derivatives have garnered attention in medicinal chemistry due to their potential biological activities. Specifically, the compound 1,3,2-oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide is notable for its structural features that may confer unique pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C7H15Cl2N2OPS\text{C}_7\text{H}_{15}\text{Cl}_2\text{N}_2\text{O}\text{P}\text{S}

This structure includes a phosphorus atom in a five-membered ring with both sulfur and nitrogen functionalities. The presence of the bis(2-chloroethyl)amino group indicates potential reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antitumor Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. Studies suggest that it may induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
  • Antimicrobial Properties : Several derivatives of 1,3,2-oxazaphospholidines have demonstrated antimicrobial efficacy against various pathogens, including bacteria and fungi. The sulfide moiety is believed to enhance these properties by disrupting microbial cell membranes.
  • Enzyme Interaction : The compound has been identified as a substrate and inducer of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs.

Antitumor Activity

A study conducted by Jastrzębska et al. (2024) utilized a series of phosphorothioate analogs derived from oxazaphospholidines to evaluate their anticancer potential. The findings indicated that certain modifications increased cytotoxicity against non-Hodgkin lymphoma cells, suggesting that structural variations can significantly impact biological efficacy .

Antimicrobial Efficacy

Research published in the Journal of Pesticides Science highlighted the fungicidal activity of various 1,3,2-oxazaphospholidine derivatives against plant pathogenic bacteria. The study reported that these compounds exhibited high antimicrobial activity, indicating their potential use as agricultural fungicides .

Enzyme Interaction Studies

Computational studies have predicted that oxazaphospholidine compounds may act as substrates for cytochrome P450 enzymes. This was supported by PASS analysis results showing substantial interaction with CYP super-family enzymes, which could lead to altered metabolism of therapeutic agents .

Case Studies

StudyFocusFindings
Jastrzębska et al. (2024)Antitumor ActivityIdentified enhanced cytotoxicity in modified oxazaphospholidines against cancer cells.
Journal of Pesticides Science (2024)Antimicrobial ActivityDemonstrated high efficacy against plant pathogens.
PASS Analysis (2023)Enzyme InteractionPredicted interactions with CYP enzymes influencing drug metabolism.

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